

In-Depth Technical Guide: Synthesis and Characterization of 2-Iodophenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodophenyl acetate**

Cat. No.: **B1329851**

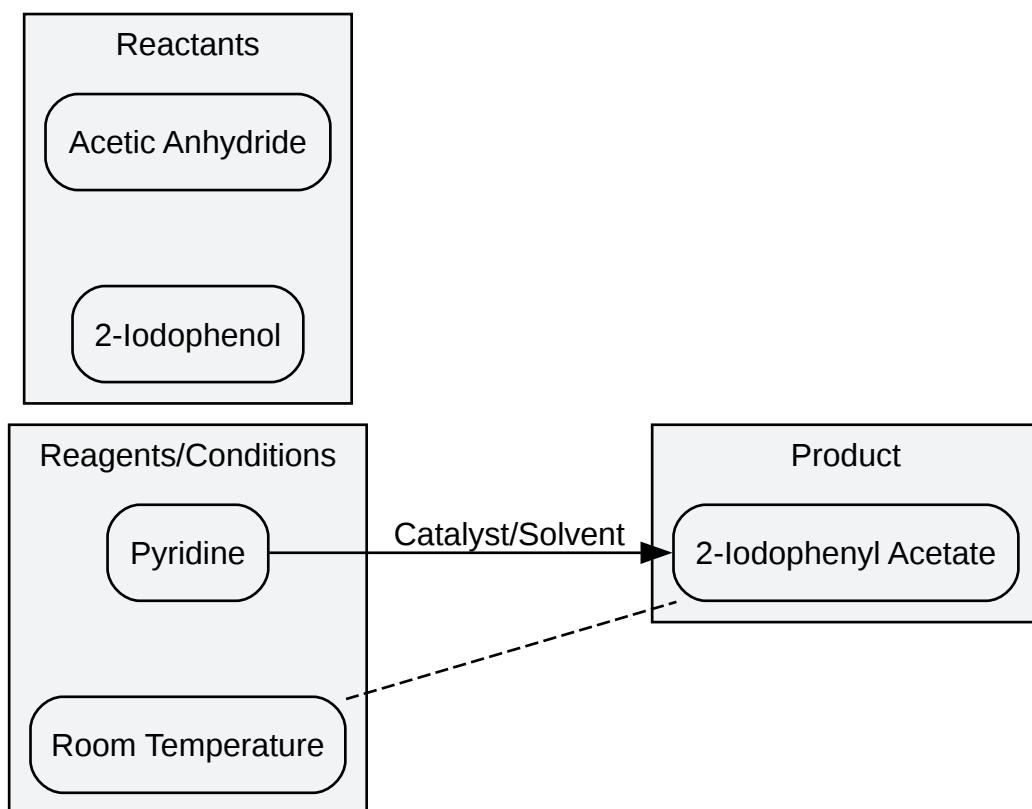
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Iodophenyl acetate**, a valuable intermediate in organic synthesis. This document details the chemical properties, a standard laboratory-scale synthesis protocol, and a thorough analysis of its spectroscopic and physical characteristics.

Chemical Properties and Structure

2-Iodophenyl acetate is an aromatic ester with the chemical formula $C_8H_7IO_2$. It possesses a molecular weight of 262.04 g/mol. The structure consists of an acetate group attached to a phenyl ring, which is substituted with an iodine atom at the ortho position.


Table 1: Physicochemical Properties of **2-Iodophenyl Acetate** and Starting Material

Property	2-Iodophenyl Acetate (Product)	2-Iodophenol (Starting Material)
CAS Number	32865-61-5 [1]	533-58-4
Molecular Formula	C ₈ H ₇ IO ₂ [1]	C ₆ H ₅ IO
Molecular Weight	262.04 g/mol [1]	220.01 g/mol
Appearance	Solid [1]	Colorless needle-like crystals or pale yellow low melting solid
Melting Point	Not available in searched sources.	37-40 °C
Boiling Point	Not available in searched sources.	186-187 °C at 160 mmHg
Density	Not available in searched sources.	1.947 g/mL at 25 °C
Solubility	Not available in searched sources.	Slightly soluble in water, easily soluble in ethanol and ether

Synthesis of 2-Iodophenyl Acetate

The synthesis of **2-Iodophenyl acetate** is typically achieved through the acetylation of 2-iodophenol. A common and effective method involves the use of acetic anhydride in the presence of pyridine, which acts as both a solvent and a catalyst.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **2-Iodophenyl Acetate**.

Experimental Protocol

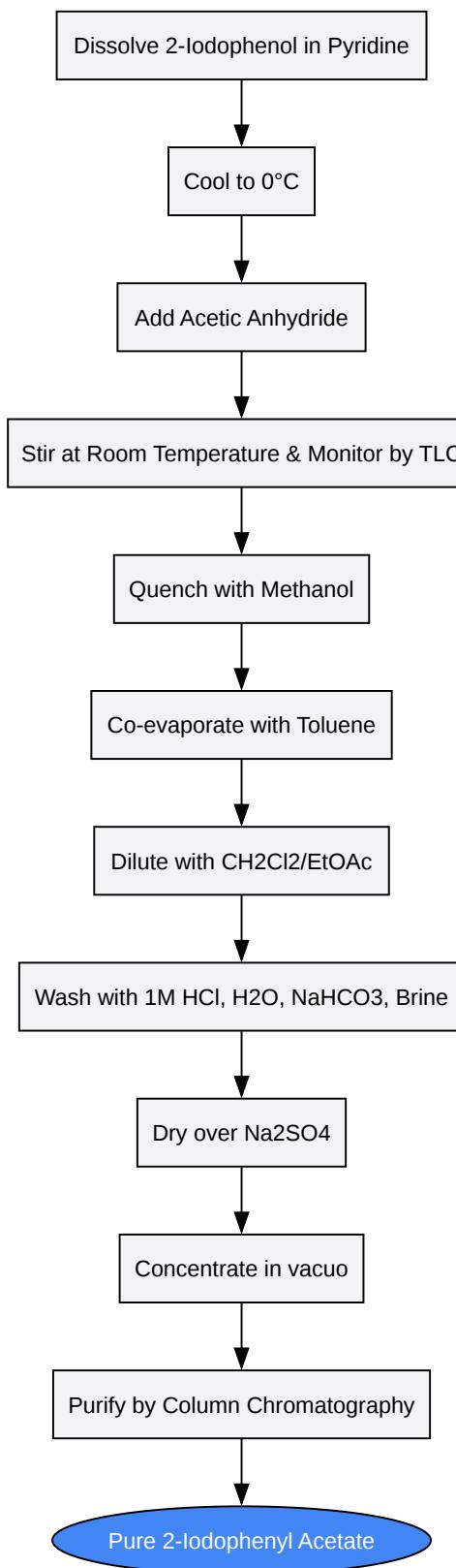
This protocol is a standard procedure for the O-acetylation of phenols using acetic anhydride and pyridine.[\[1\]](#)

Materials:

- 2-Iodophenol
- Acetic Anhydride (Ac_2O)
- Dry Pyridine
- Dry Dichloromethane (CH_2Cl_2) or Ethyl Acetate (EtOAc)

- 1 M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- TLC plates
- Silica gel for column chromatography

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).
- Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.
- Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-iodophenol) is completely consumed.

- Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a small amount of dry methanol.
- Work-up:
 - Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.
 - Dilute the residue with dichloromethane or ethyl acetate.
 - Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[\[1\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **2-Iodophenyl acetate** by silica gel column chromatography to yield the pure product.[\[1\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Iodophenyl Acetate**.

Characterization of 2-Iodophenyl Acetate

A complete characterization of the synthesized **2-Iodophenyl acetate** is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques. While a complete, publicly available dataset for **2-Iodophenyl acetate** is not readily found in the searched literature, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons will appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the acetate group. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the iodine atom appearing at a lower field. The carbonyl carbon will be observed further downfield (around δ 170 ppm), and the methyl carbon will be in the upfield region (around δ 20-25 ppm).

Table 2: Predicted NMR Data for **2-Iodophenyl Acetate**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity
¹ H	~7.0 - 8.0	Multiplet
¹ H	~2.0 - 2.5	Singlet
¹³ C	~120 - 150	Multiple signals
¹³ C	~170	Singlet
¹³ C	~20 - 25	Singlet

Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodophenyl acetate** will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for **2-Iodophenyl Acetate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Ester carbonyl stretch)	~1760 - 1740	Strong
C-O (Ester stretch)	~1250 - 1100	Strong
C-H (Aromatic stretch)	~3100 - 3000	Medium
C=C (Aromatic ring stretch)	~1600 and ~1475	Medium
C-I (Aryl iodide stretch)	~600 - 500	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Iodophenyl acetate**, the molecular ion peak $[M]^+$ would be observed at $m/z = 262$.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Iodophenyl Acetate**

m/z	Fragment Ion	Description
262	$[C_8H_7IO_2]^+$	Molecular Ion (M^+)
220	$[C_6H_5IO]^+$	Loss of ketene ($CH_2=C=O$) from the molecular ion
127	$[I]^+$	Iodine cation
43	$[CH_3CO]^+$	Acetyl cation (often the base peak)

Safety Information

- 2-Iodophenol (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
- Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.

It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of **2-Iodophenyl acetate** from 2-iodophenol. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The successful synthesis and purification of **2-Iodophenyl acetate** will provide a key building block for the construction of more complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Characterization of 2-Iodophenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329851#synthesis-and-characterization-of-2-iodophenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com